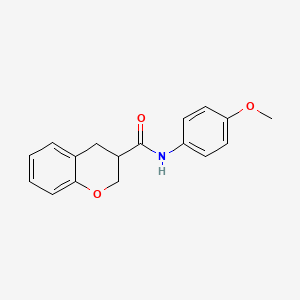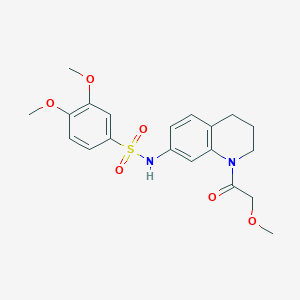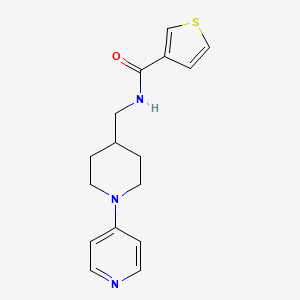
4-Amino-1,3-dihydroisobenzofuran
概要
説明
4-Amino-1,3-dihydroisobenzofuran is an organic compound with the molecular formula C8H9NO. It is a derivative of isobenzofuran, characterized by the presence of an amino group at the 4-position.
作用機序
Target of Action
It is known that dihydroisobenzofuran derivatives, which include 4-amino-1,3-dihydroisobenzofuran, have been found in a number of medications with anti-tumor, anti-diabetic, and antibacterial activities .
Mode of Action
Dihydroisobenzofuran derivatives have been shown to possess credible radical scavenging activity . This suggests that this compound may interact with its targets by neutralizing harmful radicals in the body, thereby preventing oxidative damage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3-dihydroisobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of nitro-substituted isobenzofuran derivatives, followed by catalytic hydrogenation to introduce the amino group . Another approach involves the use of free radical cyclization cascades, which are effective in constructing complex benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as catalytic hydrogenation in the presence of suitable catalysts and solvents. The choice of method depends on factors like yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions: 4-Amino-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
科学的研究の応用
4-Amino-1,3-dihydroisobenzofuran has diverse applications in scientific research:
類似化合物との比較
Isobenzofuran: A parent compound with similar structural features but lacking the amino group.
Isobenzofuran-1(3H)-one: Another derivative with a carbonyl group instead of an amino group.
3-Hydroxyisobenzofuran-1(3H)-one: A hydroxylated derivative with distinct chemical properties.
Uniqueness: 4-Amino-1,3-dihydroisobenzofuran is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
1,3-dihydro-2-benzofuran-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMUORJBFEXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)

![8-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2839055.png)


![2,4-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2839058.png)
![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2839059.png)



![2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2839066.png)

